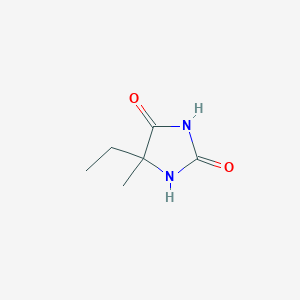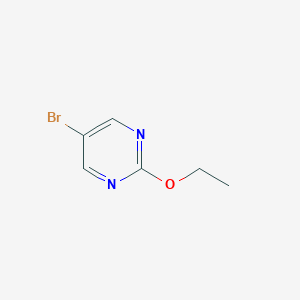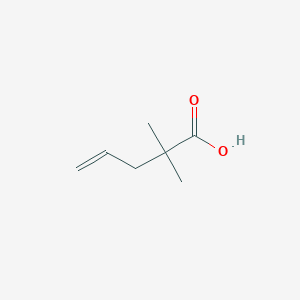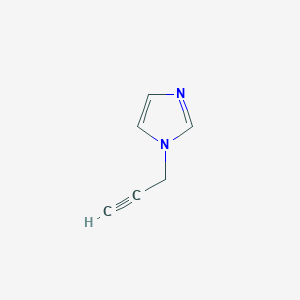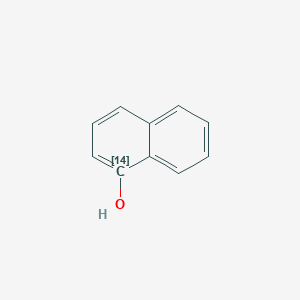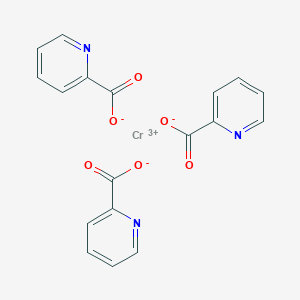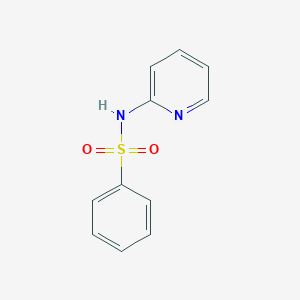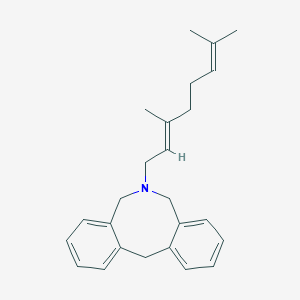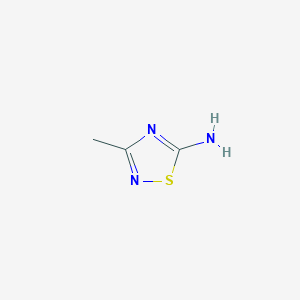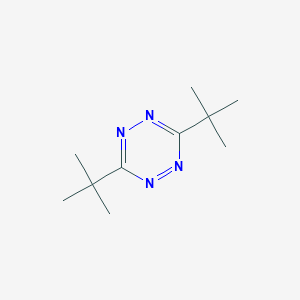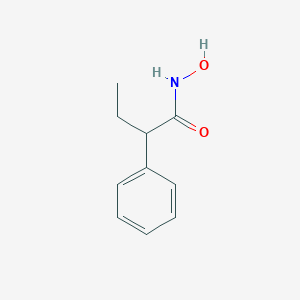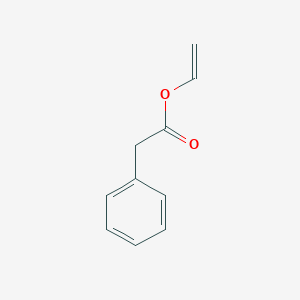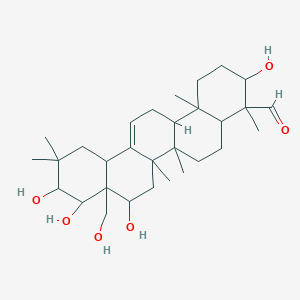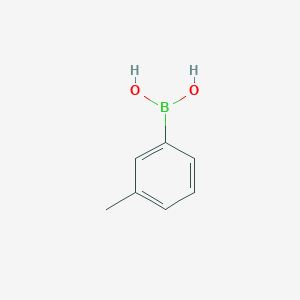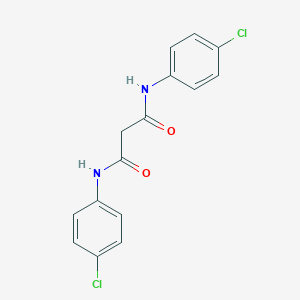
N,N'-Bis-(4-chloro-phenyl)-malonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N,N'-bis-[4-(2-methyl-3-hydroxy-4-pyridinone)-phenyl]-malonamide was achieved through a microwave-assisted process, utilizing methyl maltol, p-phenylenediamine, and malonyl dichloride as the primary raw materials. This method likely offers a rapid and efficient route to the target compound, as microwave-assisted syntheses are known for reducing reaction times and improving yields . Another compound, N-(5-benzoyl-2-oxo-4-phenyl-2H-pyrimidin-1-yl)-malonamic acid, was synthesized from N-aminopyrimidine-2-one and malonyldichloride, indicating that malonyldichloride is a versatile reagent for synthesizing malonamide derivatives . Additionally, N,N′-Bis(difuroxano[3,4-b:3′,4′-d]phenyl)oxalic amide was synthesized through a multi-step process involving acylation, nitration, azidation, and pyrolysis-denitrogenation, starting from oxalyl chloride and 3,5-dichloroaniline . These methods reflect the diverse synthetic strategies that can be employed to create malonamide derivatives with varying substituents.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various analytical techniques. Infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), ultraviolet-visible spectroscopy (UV-vis), and mass spectrometry (MS) were used to confirm the structure of the 3-hydroxy-4-pyridinone derivative . Similarly, the pyrimidine derivative's structure and its metal complexes were elucidated using microanalyses, IR, NMR, atmospheric pressure ionization-electrospray (API-ES), UV-Vis spectroscopy, magnetic susceptibility, and conductometric analyses . These techniques are crucial for determining the molecular geometry and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
The chelating properties of the 3-hydroxy-4-pyridinone derivative with iron(III) ions were investigated, revealing a 1:1 ligand coordination under specific buffer conditions and an apparent stability constant (lgK = 7.76), suggesting its potential as an iron chelator . The pyrimidine derivative formed bis-chelate complexes with various metal ions, including Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), Fe(III), Cr(III), and Ru(III), indicating the ligand's ability to coordinate with metals through its C=O, HN, and carboxylate groups . These findings demonstrate the reactivity of malonamide derivatives in forming complexes with metal ions, which could be relevant for applications in coordination chemistry and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds were extensively studied. The 3-hydroxy-4-pyridinone derivative's chelating properties were quantified, and its stability constant was determined . For the pyrimidine derivative, cyclic voltammetry was used to study the electrochemical behavior of the ligand and its metal complexes, providing insights into their redox properties . The N,N′-Bis(difuroxano[3,4-b:3′,4′-d]phenyl)oxalic amide was characterized by its high density (1.92 g·cm−3), formation enthalpy, detonation velocity (8.17 km·s−1), and detonation pressure (31 GPa), suggesting its potential as a high-energy explosive with low sensitivity . Differential scanning calorimetry (DSC) was employed to examine the thermal decomposition reactions, and kinetic parameters such as activation energy (Ea) and pre-exponential constant (A) were calculated, providing valuable information about the compound's stability and reactivity .
属性
IUPAC Name |
N,N'-bis(4-chlorophenyl)propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWFXRVMMDRCCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333092 |
Source


|
| Record name | N,N'-Bis-(4-chloro-phenyl)-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(4-chlorophenyl)propanediamide | |
CAS RN |
17722-20-2 |
Source


|
| Record name | N,N'-Bis-(4-chloro-phenyl)-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

